2-(5-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide
Description
2-(5-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a synthetic organic compound that features both an indole and an imidazole moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the bromine atom on the indole ring and the imidazole group contributes to its unique chemical properties and biological activities.
Properties
Molecular Formula |
C16H17BrN4O |
|---|---|
Molecular Weight |
361.24 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-N-(3-imidazol-1-ylpropyl)acetamide |
InChI |
InChI=1S/C16H17BrN4O/c17-14-2-3-15-13(10-14)4-8-21(15)11-16(22)19-5-1-7-20-9-6-18-12-20/h2-4,6,8-10,12H,1,5,7,11H2,(H,19,22) |
InChI Key |
MGQPDPQGWXWGKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCCCN3C=CN=C3)C=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves multiple steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Formation of Indole Acetic Acid Derivative: The brominated indole is then reacted with chloroacetic acid to form 5-bromo-1H-indol-1-yl acetic acid.
Amidation: The acetic acid derivative is converted to its corresponding acyl chloride using reagents like thionyl chloride. This acyl chloride is then reacted with 3-(1H-imidazol-1-yl)propylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Antimicrobial Properties
Research indicates that indole derivatives, including those containing imidazole moieties, exhibit notable antibacterial and antifungal activities. For instance, compounds similar to 2-(5-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth . The presence of the imidazole group is believed to enhance the compound's interaction with microbial targets.
Anticancer Potential
Indole derivatives have also been recognized for their anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival . Specifically, compounds that incorporate both indole and imidazole structures have been found to exhibit synergistic effects in cancer cell lines, suggesting a potential for development as anticancer agents.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. The general synthesis route includes:
- Step 1 : Formation of the indole derivative through the bromination of 5-methylindole.
- Step 2 : Reaction with an appropriate acetamide to introduce the acetamide functionality.
- Step 3 : Coupling with a propyl chain containing an imidazole group, often achieved through coupling reactions like amide formation.
These steps can yield high purity compounds suitable for biological testing. The reaction conditions, such as temperature and solvent choice, play a crucial role in optimizing yield and purity .
Antiviral Activity
Emerging studies suggest that compounds structurally related to this compound may exhibit antiviral properties. Research into N-Heterocycles has indicated their potential in inhibiting viral replication mechanisms, particularly against RNA viruses such as Hepatitis C Virus (HCV) . The dual action of the indole and imidazole components might contribute to their effectiveness against viral targets.
Neurological Applications
There is growing interest in the neuroprotective effects of indole derivatives. Compounds similar to this compound have been investigated for their ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases . This is particularly relevant for conditions such as Alzheimer's disease, where oxidative stress plays a significant role.
Case Studies
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and imidazole moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-indole-3-acetic acid: Similar indole structure but lacks the imidazole moiety.
N-(3-(1H-imidazol-1-yl)propyl)acetamide: Contains the imidazole and acetamide groups but lacks the indole structure.
Uniqueness
2-(5-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide is unique due to the combination of the indole and imidazole moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other compounds, making it a valuable molecule for research and potential therapeutic applications.
Biological Activity
The compound 2-(5-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a synthetic organic molecule notable for its unique structural features, which include an indole moiety with a bromine substitution and an imidazole group linked through a propyl chain. This composition suggests potential biological activity, particularly in pharmacological applications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 351.24 g/mol. The presence of the bromine atom at the 5-position of the indole ring is significant as it may enhance the compound's reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds containing indole and imidazole structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Similar indole derivatives have shown significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative pathogens .
- Anticancer Properties : Indole-based compounds are frequently investigated for their potential in cancer therapy, targeting multiple pathways involved in cell proliferation and survival .
- Antiviral Effects : Some derivatives have demonstrated efficacy against viral infections by inhibiting specific viral enzymes .
The biological activity of this compound may involve several mechanisms:
- Receptor Interaction : The structural arrangement allows for specific interactions with biological receptors, potentially influencing signaling pathways.
- Enzyme Inhibition : The compound may act as an inhibitor of critical enzymes involved in disease processes, such as kinases or polymerases.
- Cell Cycle Modulation : Some studies suggest that similar compounds can induce apoptosis or alter cell cycle progression in cancer cells .
Case Studies and Research Findings
Several studies have reported on the biological activity of indole and imidazole derivatives, providing insights into their pharmacological potential:
Comparative Analysis
The following table compares this compound with related compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 2-(5-chloro-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide | Structure | Chlorine substitution instead of bromine |
| 2-(5-bromo-1H-indol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]acetamide | Structure | Pyrazole instead of imidazole |
| 2-(5-bromo-1H-indol-1-yl)-N-[3-(pyridin-2-yl)propyl]acetamide | Structure | Pyridine ring replacing imidazole |
Q & A
Q. What are the common synthetic routes for preparing 2-(5-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide?
The synthesis typically involves multi-step reactions starting from brominated indole derivatives. A representative method includes:
- Step 1 : Condensation of 5-bromoindole with a bromoacetamide intermediate under basic conditions (e.g., NaH in DMF at 35°C for 8 hours) to form the acetamide backbone .
- Step 2 : Introduction of the imidazole-propyl side chain via nucleophilic substitution or coupling reactions. Solvent choice (e.g., DMF or acetic acid) and catalyst selection (e.g., sodium acetate) significantly influence yield .
- Purification : Column chromatography or recrystallization from DMF/acetic acid mixtures is recommended for isolating the final product .
Q. What spectroscopic techniques are employed to confirm the structure of this compound?
Key characterization methods include:
- 1H/13C NMR : To verify indole, imidazole, and acetamide proton environments. For example, indole H-3 protons resonate at δ 7.04–7.95 ppm, while imidazole protons appear at δ 7.2–7.8 ppm .
- Mass Spectrometry (HRMS) : To confirm the molecular ion peak (e.g., m/z 527.8 for C24H20BrClN4O3 derivatives) and fragmentation patterns .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the acetamide group .
Q. What in vitro assays are used to assess the biological activity of this compound?
Common assays include:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., E. coli, S. aureus) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, with kinetic analysis (Km/Vmax) to determine inhibition mechanisms .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound amid conflicting reports on catalyst systems?
Conflicting catalyst systems (e.g., NaH vs. sodium acetate) may arise from differences in solvent polarity or substrate reactivity. To optimize:
- Use Design of Experiments (DOE) to evaluate variables (catalyst loading, temperature, solvent) systematically. For example, a fractional factorial design can identify critical factors affecting yield .
- Employ kinetic studies to monitor intermediate formation and adjust reaction times (e.g., extending stirring beyond 8 hours if intermediates persist) .
- Consider green chemistry principles : Switch to ionic liquids or microwave-assisted synthesis to enhance efficiency .
Q. How to resolve contradictions in NMR spectral data assignments for similar indole-acetamide derivatives?
Discrepancies in proton assignments (e.g., overlapping indole/imidazole signals) can be addressed by:
- 2D NMR Techniques : HSQC and HMBC to correlate carbon-proton couplings and resolve ambiguous peaks .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
- Deuteration Studies : Selective deuteration of the indole H-3 proton to simplify splitting patterns .
Q. What strategies address discrepancies between in vitro and in vivo pharmacological efficacy?
Poor in vivo performance despite strong in vitro activity often stems from bioavailability or metabolic instability. Mitigation strategies include:
- Prodrug Design : Modify the acetamide moiety (e.g., esterification) to enhance membrane permeability .
- Pharmacokinetic Profiling : Conduct ADME studies (e.g., microsomal stability assays) to identify metabolic hotspots .
- Formulation Optimization : Use nanoparticle encapsulation or liposomal delivery systems to improve half-life .
Q. How to design experiments to elucidate the mechanism of action in enzyme inhibition?
For enzyme targets (e.g., kinases or cytochrome P450 isoforms):
- Enzyme Kinetics : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes and key interactions (e.g., hydrogen bonds with imidazole nitrogen) .
- Site-Directed Mutagenesis : Validate computational predictions by mutating active-site residues (e.g., Asp/Flu to Ala) and measuring inhibition changes .
Data Contradiction Analysis
- Synthetic Yield Variations : Discrepancies in yields (e.g., 60% vs. 85%) may arise from trace moisture in DMF, which deactivates NaH. Rigorous solvent drying and inert atmosphere are critical .
- Biological Activity Inconsistencies : Divergent IC50 values across studies could reflect differences in cell culture conditions (e.g., serum concentration affecting compound solubility). Standardize protocols using CLSI guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
